6-Chloropyrazolo[1,5-A]pyridin-5-amine
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Overview
Description
6-Chloropyrazolo[1,5-A]pyridin-5-amine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazolo[1,5-A]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazolo[1,5-A]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridines, which can have different functional groups attached to the nitrogen or carbon atoms in the ring structure .
Scientific Research Applications
6-Chloropyrazolo[1,5-A]pyridin-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-Chloropyrazolo[1,5-A]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloropyrazolo[1,5-A]pyridin-5-amine include:
Pyrazolo[1,5-A]pyrimidines: These compounds have a similar fused ring structure but with different substituents.
Pyrazolo[3,4-D]pyrimidines: These compounds have a different arrangement of the nitrogen atoms in the ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chlorine atom, which can be further modified to yield a wide range of derivatives with different properties and applications .
Properties
CAS No. |
1951428-41-3 |
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Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloropyrazolo[1,5-a]pyridin-5-amine |
InChI |
InChI=1S/C7H6ClN3/c8-6-4-11-5(1-2-10-11)3-7(6)9/h1-4H,9H2 |
InChI Key |
YROWNRWOEFQLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CN2N=C1)Cl)N |
Origin of Product |
United States |
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